molecular formula C12H14N2O3 B8383574 4-Amino-5-methoxy-1-methylindole-2-carboxylic acid methyl ester

4-Amino-5-methoxy-1-methylindole-2-carboxylic acid methyl ester

Cat. No. B8383574
M. Wt: 234.25 g/mol
InChI Key: BXVNMSZPUHWCHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06656926B2

Procedure details

To a solution of 9 (1.0 g, 3.78 mmol) in anhydrous methanol (90 mL) was added 10%Pd/C (150 mg) suspended in anhydrous methanol (15 mL) followed by ammonium formate (1.10 g, 17.4 mmol). The reaction mixture was stirred for 1 h, filtered through celite and the methanol removed. The residue was taken up in CH2Cl2/H2O and extracted with CH2Cl2 (3×). The combined organic layers were dried over Na2SO4 and evaporated to afford 10 (595 mg, 67%) as a brown solid which was used without further purification; 1H NMR (CDCl3): δ7.21 (1H, s), 7.06 (1H, d), 6.72 (1H, d), 4.01 (3H, s), 3.90 (3H, s), 3.88 (3H, s).
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mg
Type
catalyst
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Yield
67%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[N:6]([CH3:19])[C:7]2[C:12]([CH:13]=1)=[C:11]([N+:14]([O-])=O)[C:10]([O:17][CH3:18])=[CH:9][CH:8]=2)=[O:4].C([O-])=O.[NH4+]>CO.[Pd]>[CH3:1][O:2][C:3]([C:5]1[N:6]([CH3:19])[C:7]2[C:12]([CH:13]=1)=[C:11]([NH2:14])[C:10]([O:17][CH3:18])=[CH:9][CH:8]=2)=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC(=O)C=1N(C2=CC=C(C(=C2C1)[N+](=O)[O-])OC)C
Name
Quantity
90 mL
Type
solvent
Smiles
CO
Name
Quantity
150 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
the methanol removed
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(=O)C=1N(C2=CC=C(C(=C2C1)N)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 595 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.